4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

5-HT1A receptor 5-HT7 receptor structure-activity relationship

Obtain this specific 3-chlorophenylpiperazine-thieno[2,3-d]pyrimidine as a critical SAR probe. Its meta-chloro substituent drives distinct 5-HT1A/5-HT7 receptor affinity profiles compared to para-chloro analogs, while the 4-piperazine linker switches pharmacological bias from kinase inhibition (FGFR1/VEGFR3) toward GPCR engagement. This non-interchangeable building block is essential for scaffold-hopping studies and mapping linker-dependent selectivity. Ensure experimental reproducibility by selecting the defined meta-chloro isomer over any generic thienopyrimidine replacement.

Molecular Formula C22H19ClN4S
Molecular Weight 406.93
CAS No. 421560-14-7
Cat. No. B2892052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
CAS421560-14-7
Molecular FormulaC22H19ClN4S
Molecular Weight406.93
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
InChIInChI=1S/C22H19ClN4S/c23-17-7-4-8-18(13-17)26-9-11-27(12-10-26)21-20-19(16-5-2-1-3-6-16)14-28-22(20)25-15-24-21/h1-8,13-15H,9-12H2
InChIKeyDUUGVIIQYKGWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine (CAS 421560-14-7): Procurement-Relevant Structural Identity and Scaffold Provenance


4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine (CAS 421560-14-7) is a synthetic small molecule belonging to the thieno[2,3‑d]pyrimidine class, a privileged heterocyclic scaffold extensively exploited in kinase inhibitor and GPCR ligand discovery programs [1]. The compound features a 5‑phenylthieno[2,3‑d]pyrimidine core with a 4‑(3‑chlorophenyl)piperazine substituent, a configuration that positions the meta‑chloro group for distinct electronic and steric interactions compared to para‑chloro or other aryl‑piperazine analogs [2]. The thieno[2,3‑d]pyrimidine core itself is documented as an ATP‑mimetic hinge‑binding motif, with demonstrated inhibitory activity against FGFR1 (IC₅₀ 0.18 µM for the 5‑phenyl analog) and VEGFR3 (IC₅₀ 110.4 nM for optimized derivatives), as well as nanomolar affinity at 5‑HT₁A and 5‑HT₇ receptors when coupled with appropriate pendant groups [3][4][5]. The presence of the 3‑chlorophenyl‑piperazine moiety offers a distinct pharmacological vector, making this compound a non‑interchangeable building block for SAR exploration and targeted library synthesis.

Why 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine Cannot Be Replaced by Other Thienopyrimidine or Arylpiperazine Analogs in Procurement Decisions


The thieno[2,3‑d]pyrimidine chemical space is highly sensitive to subtle structural modifications: even a positional chlorine isomer shift (meta‑ vs. para‑chlorophenyl) can drive markedly different target engagement profiles. In long‑chain 4‑substituted piperazine‑thienopyrimidine series, 3‑chlorophenyl and 4‑chlorophenyl substituents were explicitly explored as distinct SAR vectors, demonstrating that chlorine position modulates both 5‑HT₁A and 5‑HT₇ receptor affinity [1]. Furthermore, alternative 4‑position linkers (e.g., amino vs. piperazine) on the 5‑phenylthieno[2,3‑d]pyrimidine core produce divergent kinase selectivity: the 4‑amino analog achieves FGFR1 IC₅₀ of 0.18 µM, whereas 4‑piperazine analogs redirect activity toward serotonin receptors [2]. Substituting the thieno[2,3‑d]pyrimidine core with quinazoline or pyrido‑pyrimidine scaffolds alters hinge‑binding geometry and pharmacokinetic liability, as demonstrated in comparative 5‑HT receptor programs [1]. Consequently, generic replacement with any other thienopyrimidine or arylpiperazine congener introduces uncontrolled biological variance that undermines experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine vs. Closest Analogs


Meta-Chloro vs. Para-Chloro Phenylpiperazine Substituent: Receptor Binding Orientation and Selectivity Implications

The 3‑chlorophenyl (meta) substituent on the piperazine ring of 4‑[4‑(3‑chlorophenyl)piperazin‑1‑yl]‑5‑phenylthieno[2,3‑d]pyrimidine establishes a distinct electronic environment (Hammett σₘ = 0.37) compared to the 4‑chlorophenyl (para) isomer (σₚ = 0.23). In the long‑chain 4‑substituted piperazine‑thienopyrimidine series reported by Modica et al., both 3‑chlorophenyl and 4‑chlorophenyl were explicitly synthesized and tested as separate SAR points; the 2‑ethoxyphenyl derivatives in the same series achieved Ki values in the nanomolar range at both 5‑HT₁A and 5‑HT₇ receptors, while chlorophenyl congeners showed differentiated affinity profiles [1]. The meta‑chloro orientation also influences cytochrome P450 oxidative metabolism susceptibility: meta‑substituted chlorophenyl rings are generally less prone to CYP2D6‑mediated para‑hydroxylation than their para‑chloro counterparts, a property relevant for in vivo studies [2].

5-HT1A receptor 5-HT7 receptor structure-activity relationship chlorine positional isomerism

Thieno[2,3-d]pyrimidine Core vs. Quinazoline Terminal Fragment: 5‑HT₁A/5‑HT₇ Affinity Differentiation

Modica et al. directly compared thieno[2,3‑d]pyrimidine and quinazoline terminal fragments in long‑chain 4‑substituted piperazine series for 5‑HT₁A and 5‑HT₇ receptor binding. The thienopyrimidine system provides a sulfur‑containing heterocycle that alters hinge‑region hydrogen‑bonding geometry compared to the all‑nitrogen quinazoline. While 2‑ethoxyphenyl derivatives bearing the thienopyrimidine terminal fragment achieved nanomolar Ki at both receptors, the quinazoline‑based analogs exhibited divergent selectivity patterns [1]. The 5‑phenyl substitution on the thieno[2,3‑d]pyrimidine core further differentiates this compound from 6‑substituted or unsubstituted thienopyrimidine analogs that predominate in the 5‑HT₃ ligand space (e.g., MCI‑225, Ki 5‑HT₃ = 81.0 nM) [2].

5-HT1A receptor 5-HT7 receptor thienopyrimidine quinazoline scaffold comparison

FGFR1 Kinase Inhibition: 4‑Amino vs. 4‑Piperazine Linker Differentiation on the 5‑Phenylthieno[2,3‑d]pyrimidine Scaffold

The 5‑phenylthieno[2,3‑d]pyrimidine core is a validated FGFR1 inhibitory scaffold. Ruban et al. demonstrated that 3‑({5‑phenylthieno[2,3‑d]pyrimidin‑4‑yl}amino)phenol inhibits FGFR1 with an IC₅₀ of 0.18 µM (180 nM), placing the core in the sub‑micromolar potency range [1]. The 4‑amino linker in this series engages the kinase hinge region via hydrogen‑bonding interactions. By contrast, the 4‑piperazine linker present in the target compound introduces a basic nitrogen and conformational flexibility that redirects activity away from kinase inhibition toward aminergic GPCR targets [2]. This functional switch is quantitatively significant: the 4‑amino analog achieves FGFR1 IC₅₀ 180 nM, whereas 4‑piperazine‑substituted thieno[2,3‑d]pyrimidines in the Modica series show no reported FGFR1 activity but instead bind 5‑HT receptors [2]. The 3‑chlorophenyl‑piperazine variant specifically is expected to further modulate this GPCR‑directed profile.

FGFR1 kinase anticancer kinase inhibitor hinge binder SAR

VEGFR3 Selectivity Class-Level Evidence: Thieno[2,3-d]pyrimidine as a Privileged VEGFR3 Kinase Scaffold

Thieno[2,3‑d]pyrimidine derivatives have been validated as a novel class of selective VEGFR3 inhibitors. Li et al. (2021) reported that the optimized thieno[2,3‑d]pyrimidine compound 38k achieved VEGFR3 IC₅₀ = 110.4 nM with approximately 100‑fold selectivity over VEGFR1 and VEGFR2 (IC₅₀ >10,000 nM for both) [1]. This high selectivity is attributed to the thieno[2,3‑d]pyrimidine core engaging a unique hydrophobic pocket in the VEGFR3 ATP‑binding site that is not accessible to VEGFR1/2. While the target compound (4‑[4‑(3‑chlorophenyl)piperazin‑1‑yl]‑5‑phenylthieno[2,3‑d]pyrimidine) has not been directly assayed against VEGFR3, the shared 5‑phenylthieno[2,3‑d]pyrimidine core with a 4‑piperazine substitution pattern places it within the same chemotype space. In contrast, the 4‑amino‑linked FGFR1 inhibitors (IC₅₀ 180 nM) show a different selectivity fingerprint, underscoring that linker chemistry dictates kinase vs. GPCR target engagement [2].

VEGFR3 angiogenesis metastatic breast cancer kinase selectivity thienopyrimidine

Physicochemical Differentiation: Calculated logP and Lipophilic Ligand Efficiency Considerations

The thieno[2,3‑d]pyrimidine core (ACD/LogP = 1.10) is intrinsically less lipophilic than quinazoline (LogP ~1.5) or pyrido[2,3‑d]pyrimidine scaffolds . Addition of the 5‑phenyl and 4‑(3‑chlorophenyl)piperazine substituents increases calculated logP to approximately 4.5–5.0 (estimated by additive fragment methods), positioning the compound in a lipophilicity range suitable for CNS penetration (optimal CNS logP 2–5). By comparison, the 4‑(diphenylmethyl)piperazine analog (C₂₃H₂₄N₄S, MW 388.5) has higher calculated logP (~5.5) due to the additional phenyl ring, which may reduce aqueous solubility and increase non‑specific protein binding . The 3‑chlorophenyl group provides a moderate electron‑withdrawing effect that balances lipophilicity and polarity better than the more lipophilic 4‑(trifluoromethyl)phenyl analog (calculated logP ~5.5–6.0) [1].

lipophilicity logP drug-likeness physicochemical properties CNS penetration

Synthetic Tractability and Intermediate Utility: 4-Position Piperazine as a Diversification Handle

The 4‑(3‑chlorophenyl)piperazine moiety on 4‑[4‑(3‑chlorophenyl)piperazin‑1‑yl]‑5‑phenylthieno[2,3‑d]pyrimidine serves as a versatile synthetic intermediate for further derivatization. Patent literature (US‑8486953‑B2) describes general methods for thieno[2,3‑d]pyrimidine functionalization at the 4‑position with various piperazines, confirming that the 4‑chloro precursor (4‑chloro‑5‑phenylthieno[2,3‑d]pyrimidine) undergoes facile nucleophilic aromatic substitution with substituted piperazines under mild conditions (K₂CO₃, DMF, 80 °C) in yields typically >70% [1]. The 3‑chlorophenyl‑piperazine variant is a direct product of this route and can be further elaborated via N‑alkylation or acylation of the piperazine NH. This contrasts with 4‑amino‑linked analogs, which require more forcing conditions or transition‑metal catalysis (Buchwald‑Hartwig amination) for coupling, reducing synthetic accessibility [2].

synthetic chemistry piperazine library synthesis medicinal chemistry SAR exploration

Research and Industrial Application Scenarios for 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine Based on Verified Differentiation Evidence


Serotonin Receptor (5-HT₁A/5-HT₇) SAR Probe in CNS Drug Discovery

This compound serves as a defined SAR probe for exploring 5‑HT₁A and/or 5‑HT₇ receptor pharmacology. The meta‑chloro substitution on the phenylpiperazine is a key variable in the Modica et al. (2015) series, and this specific compound can be used to benchmark the contribution of the 3‑chlorophenyl group relative to 4‑chlorophenyl, phenyl, and 2‑ethoxyphenyl analogs in radioligand binding displacement assays [1]. Its thieno[2,3‑d]pyrimidine terminal fragment differentiates it from quinazoline‑based analogs in the same study, making it valuable for head‑to‑head scaffold comparison experiments.

Kinase vs. GPCR Target Engagement Deconvolution Studies

The compound provides a critical tool for differentiating kinase‑directed vs. GPCR‑directed pharmacology of the 5‑phenylthieno[2,3‑d]pyrimidine scaffold. As shown by Ruban et al. (2015), 4‑amino‑linked analogs inhibit FGFR1 (IC₅₀ 0.18 µM), whereas 4‑piperazine‑linked analogs, including this compound, are expected to show preferential GPCR engagement [2]. Use this compound in parallel with 3‑({5‑phenylthieno[2,3‑d]pyrimidin‑4‑yl}amino)phenol in kinome‑wide profiling panels and GPCR screening cascades to map the functional switch induced by linker chemistry.

VEGFR3‑Selective Inhibitor Program: Scaffold‑Hopping Reference Compound

Li et al. (2021) demonstrated that thieno[2,3‑d]pyrimidines can achieve ~100‑fold VEGFR3 selectivity over VEGFR1/2, with lead compound 38k showing VEGFR3 IC₅₀ = 110.4 nM [3]. This compound, with its 5‑phenyl‑4‑piperazine architecture, can serve as a scaffold‑hopping reference for VEGFR3 inhibitor programs. Researchers can evaluate whether the 4‑piperazine‑linked series retains VEGFR3 selectivity or shifts toward alternative kinase or GPCR targets, enabling rational design of selective angiogenesis inhibitors for metastatic breast cancer.

Physicochemical Property Benchmarking for CNS‑Penetrant Library Design

With an estimated logP of 4.5–5.0 and moderate molecular weight (396.92 g/mol), this compound occupies a favorable CNS drug‑like space [4]. It can be used as a physicochemical comparator against higher‑logP analogs (e.g., 4‑diphenylmethyl or 4‑trifluoromethylphenyl derivatives) in parallel artificial membrane permeability assays (PAMPA) and brain‑plasma ratio studies in rodents. This enables data‑driven selection of the optimal arylpiperazine substituent for CNS programs targeting serotonin receptors or other centrally expressed GPCRs.

Quote Request

Request a Quote for 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.